BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-Propylpyridine
and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Propylpyridine

Cat. No.: B1293518

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylpyridine, also widely known by its synonym Conyrine, is a heterocyclic aromatic
organic compound with the chemical formula CsH11N.[1][2] It belongs to the family of pyridine
derivatives, which are fundamental scaffolds in numerous biologically active compounds and
pharmaceutical drugs. This technical guide provides a comprehensive overview of 2-
Propylpyridine, including its synonyms, chemical and physical properties, synthesis
methodologies, analytical characterization, and known biological activities. The information
presented herein is intended to serve as a valuable resource for researchers and professionals
engaged in chemical synthesis, drug discovery, and development.

Nomenclature and Synonyms

2-Propylpyridine is known by several names in scientific literature and chemical databases. A
comprehensive list of its synonyms is provided below to facilitate literature searches and
substance identification.
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Synonym Reference
Conyrine [1]
Pyridine, 2-propyl- [31[4]
1-(2-Pyridyl)propane [31[4]
2-n-Propylpyridine [41[5]

o-Propylpyridine

2-(C3H7)-pyridine [4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Propylpyridine is presented in the table
below. This data is crucial for its handling, characterization, and use in experimental settings.

Property Value Reference
CAS Number 622-39-9 [1]
Molecular Formula CsH11N [1]
Molecular Weight 121.18 g/mol [1]
Appearance Colorless to pale yellow liquid

Boiling Point 169-171 °C

Melting Point -69.7 °C

Density 0.915 g/mL at 25 °C

Refractive Index 1.492 at 20 °C

Soluble in ethanol, ether, and

Solubility chloroform. Slightly soluble in
water.
pKa 5.97
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Synthesis of 2-Propylpyridine

Several synthetic routes have been established for the preparation of 2-Propylpyridine. Two
common and effective methods are the Wolff-Kishner reduction of 2-propionylpyridine and the
alkylation of a pyridine precursor.

Method 1: Wolff-Kishner Reduction of 2-
Propionylpyridine

This method involves the deoxygenation of a ketone to a methylene group under basic
conditions.

Experimental Protocol:

Hydrazone Formation: To a solution of 2-propionylpyridine (1 equivalent) in a high-boiling
point solvent such as diethylene glycol, add hydrazine hydrate (2-3 equivalents).

o Reaction Mixture: Heat the mixture to reflux for 1-2 hours to ensure the complete formation
of the hydrazone.

» Addition of Base: Cool the reaction mixture and add a strong base, such as potassium
hydroxide pellets (3-4 equivalents).

o Reduction: Slowly heat the mixture to a higher temperature (typically 180-200 °C) to facilitate
the reduction and the evolution of nitrogen gas. A condenser can be used to remove water
and drive the reaction to completion.

o Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to
room temperature. Add water and extract the product with a suitable organic solvent (e.g.,
diethyl ether or dichloromethane).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
vacuum distillation to yield pure 2-Propylpyridine.

Logical Relationship of Wolff-Kishner Reduction:
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Wolff-Kishner Reduction Workflow

Method 2: Alkylation of 2-Picoline

This approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine)
followed by reaction with an ethyl halide.

Experimental Protocol:

o Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or
nitrogen), dissolve 2-picoline (1 equivalent) in an anhydrous aprotic solvent such as
tetrahydrofuran (THF).

» Addition of Strong Base: Cool the solution to a low temperature (typically -78 °C) and slowly
add a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1
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equivalents). Stir the mixture at this temperature for 30-60 minutes to ensure complete
deprotonation, forming the 2-picolyllithium intermediate.

Alkylation: To the resulting deep red or orange solution, add an ethylating agent such as
ethyl iodide or ethyl bromide (1.2 equivalents) dropwise, maintaining the low temperature.

Reaction Quenching: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for several hours or overnight. Quench the reaction by
the slow addition of a saturated aqueous solution of ammonium chloride.

Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl
acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel to afford pure 2-Propylpyridine.

Experimental Workflow for Alkylation of 2-Picoline:
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Alkylation of 2-Picoline Workflow
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Analytical Data

The identity and purity of 2-Propylpyridine are typically confirmed using a combination of
spectroscopic techniques.

Analytical Technique Key Data and Interpretation

The proton NMR spectrum shows characteristic
signals for the propyl group (a triplet for the
methyl protons, a sextet for the methylene

1H NMR protons adjacent to the methyl group, and a
triplet for the methylene protons attached to the
pyridine ring) and distinct aromatic protons of

the pyridine ring.

The carbon NMR spectrum displays the

expected number of signals for the eight carbon
13C NMR atoms, with the aromatic carbons appearing in

the downfield region and the aliphatic carbons of

the propyl group in the upfield region.

The mass spectrum typically shows a molecular

ion peak (M*) at m/z = 121, corresponding to
Mass Spectrometry (MS) the molecular weight of 2-Propylpyridine.

Fragmentation patterns can provide further

structural confirmation.

The IR spectrum exhibits characteristic
absorption bands for C-H stretching of the

Infrared (IR) Spectroscopy aromatic ring and the alkyl group, as well as
C=C and C=N stretching vibrations of the
pyridine ring.

Biological Activity and Potential Sighaling Pathways

While direct and extensive studies on the biological activity of 2-Propylpyridine are limited,
valuable insights can be drawn from its close structural analog, the piperidine alkaloid coniine.
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Coniine is a known neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors
(nAChRs).

Quantitative Biological Data (Inferred from related compounds):

Due to the scarcity of publicly available quantitative biological data specifically for 2-
Propylpyridine, the following table provides data for the related and more extensively studied
alkaloid, coniine, to offer a comparative perspective on potential bioactivity.

Organism/Syste

Compound Assay/Endpoint  Value Reference
m
Coniine LD50 (oral) 100 mg/kg Mouse
. o Induces Cattle, Rats,
Coniine Teratogenicity ) ) [6]
arthrogryposis Rabbits

Potential Signaling Pathway:

Based on the mechanism of action of coniine, it is plausible that 2-Propylpyridine, if it exhibits
similar neurotoxic properties, could interact with nAChRs. These receptors are ligand-gated ion
channels that play a crucial role in synaptic transmission in the central and peripheral nervous
systems. Antagonism of these receptors would lead to a blockade of cholinergic
neurotransmission.
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Hypothesized Signaling Pathway

It is important to note that this pathway is a hypothesis based on the activity of a structurally
related compound. Further experimental validation is required to confirm if 2-Propylpyridine
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interacts with nAChRs and to what extent.

Conclusion

2-Propylpyridine, or Conyrine, is a valuable chemical entity with established synthetic routes
and well-defined physicochemical properties. While its biological activity is not as extensively
documented as some of its derivatives, its structural similarity to potent alkaloids like coniine
suggests potential for biological interactions, particularly with the nervous system. This guide
provides a foundational understanding of 2-Propylpyridine for researchers, and it is hoped
that the detailed protocols and compiled data will facilitate further investigation into its chemical
and biological properties, potentially leading to new discoveries in medicinal chemistry and
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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